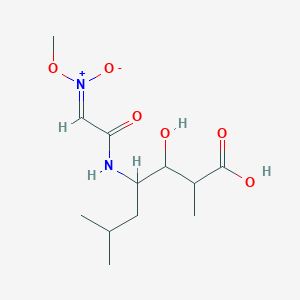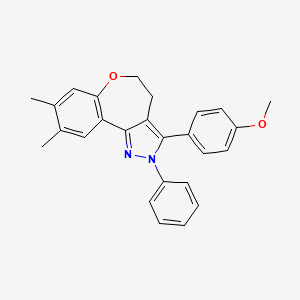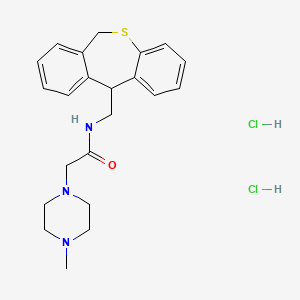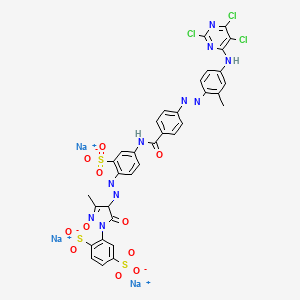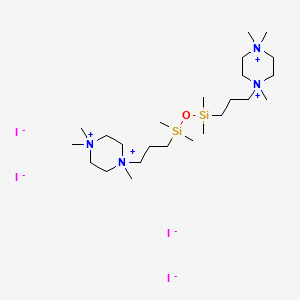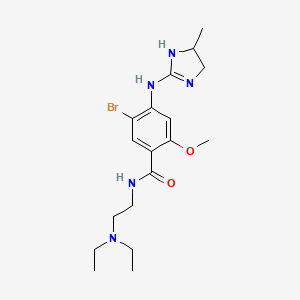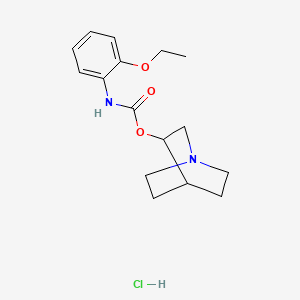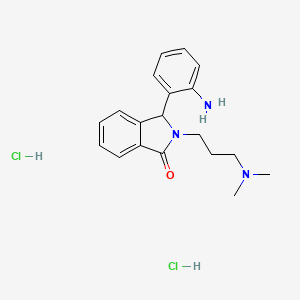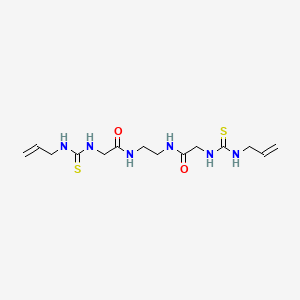
N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves several steps. One common method includes the reaction of ethylenediamine with allyl isothiocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe. In medicine, it is explored for its therapeutic properties, including its potential as an anticancer agent. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves its interaction with molecular targets through its thiocarbamoyl and glycine groups . These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications where metal ion sequestration is required.
Comparación Con Compuestos Similares
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine can be compared with other similar compounds such as ethylenediaminetetraacetic acid (EDTA) and ethylenediaminedisuccinic acid (EDDS) . While EDTA is widely used as a chelating agent, it is not biodegradable, which limits its environmental applications. In contrast, EDDS is biodegradable and environmentally friendly. N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine offers a unique combination of properties, including its ability to form stable complexes and its potential biodegradability, making it a promising alternative to traditional chelating agents.
Propiedades
Número CAS |
111915-68-5 |
|---|---|
Fórmula molecular |
C14H24N6O2S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(prop-2-enylcarbamothioylamino)-N-[2-[[2-(prop-2-enylcarbamothioylamino)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C14H24N6O2S2/c1-3-5-17-13(23)19-9-11(21)15-7-8-16-12(22)10-20-14(24)18-6-4-2/h3-4H,1-2,5-10H2,(H,15,21)(H,16,22)(H2,17,19,23)(H2,18,20,24) |
Clave InChI |
UGJUXDJTGCBMHX-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NCC(=O)NCCNC(=O)CNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


